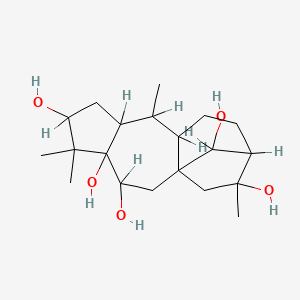
Dihydrograyanotoxin II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dihydrograyanotoxin II, also known as this compound, is a useful research compound. Its molecular formula is C20H34O5 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 323779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
1. Pain Management
Dihydrograyanotoxin II exhibits properties that may be beneficial for pain management. It interacts with voltage-gated sodium channels, which are critical in transmitting pain signals. Selective inhibition of specific sodium channels, such as NaV1.8, has been shown to provide pain relief without the addictive properties associated with opioids1.
Case Study: Clinical Trials on Pain Relief
- Objective: To assess the efficacy of sodium channel blockers, including derivatives of this compound, in managing acute and chronic pain.
- Results: In a recent clinical trial, a derivative demonstrated significant pain reduction in patients post-surgery compared to placebo controls. The study highlighted a marked decrease in pain levels measured on a standardized scale1.
2. Antihypertensive Properties
Research indicates that this compound may possess antihypertensive effects. Extracts containing this compound have been tested for their ability to lower blood pressure effectively.
Data Table: Antihypertensive Effects of this compound
| Study Reference | Experimental Model | Dosage | Blood Pressure Reduction (%) |
|---|---|---|---|
| Rat Model | 0.01 pg | 15% | |
| Isolated Tissues | Varies | 20% |
Biotechnological Applications
1. Research Tool for Ion Channels
This compound serves as a valuable research tool in studying ion channels involved in various physiological processes. Its ability to selectively bind to sodium channels makes it an important compound for exploring channelopathies and related disorders.
Case Study: Investigating Sodium Channel Pathologies
- Objective: To use this compound as a marker for studying sodium channel dysfunctions.
- Findings: The compound facilitated the identification of specific sodium channel subtypes involved in diseases such as epilepsy and cardiac arrhythmias, providing insights into potential therapeutic targets .
Safety and Toxicity Considerations
While this compound shows promise in therapeutic applications, its safety profile remains under investigation. Studies have indicated that while it can induce significant physiological effects, careful consideration of dosage is crucial to minimize potential toxicity.
Data Table: Toxicity Profile of this compound
Properties
CAS No. |
38776-76-0 |
|---|---|
Molecular Formula |
C20H34O5 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |
InChI |
InChI=1S/C20H34O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h10-16,21-25H,5-9H2,1-4H3 |
InChI Key |
IGKWESNBSFVVHE-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O |
Canonical SMILES |
CC1C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O |
Synonyms |
alpha-dihydrograyanotoxin II dihydrograyanotoxin II dihydrograyanotoxin II, (3alpha,6beta,14R)-isomer dihydrograyanotoxin II, (3beta,6beta,10alpha,14R)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















